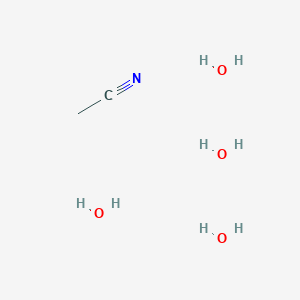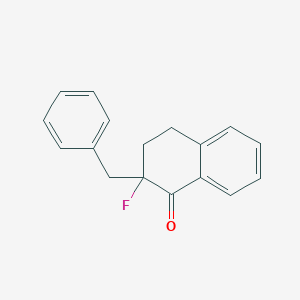![molecular formula C27H27ClNO4P B12565988 Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate CAS No. 143245-36-7](/img/structure/B12565988.png)
Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate is a complex organic compound that features a phosphonium core with three 4-methylphenyl groups and a pyridin-2-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate typically involves the reaction of tris(4-methylphenyl)phosphine with pyridin-2-ylmethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting phosphonium salt is then treated with perchloric acid to yield the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent safety measures due to the use of perchloric acid, which is highly reactive and potentially hazardous.
Análisis De Reacciones Químicas
Types of Reactions
Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.
Substitution: The pyridin-2-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Phosphine oxides.
Reduction: Tris(4-methylphenyl)phosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in studies involving phosphonium-based drug delivery systems due to its ability to target mitochondria.
Industry: Used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The phosphonium group can facilitate the compound’s entry into cells, where it can interact with mitochondrial membranes. This interaction can disrupt mitochondrial function, leading to changes in cellular energy metabolism and potentially inducing cell death in targeted cells.
Comparación Con Compuestos Similares
Similar Compounds
Tris(4-methylphenyl)phosphine: Lacks the pyridin-2-ylmethyl group, making it less versatile in certain applications.
Tris(pyridin-2-ylmethyl)phosphine: Contains three pyridin-2-ylmethyl groups, which can lead to different reactivity and binding properties.
Uniqueness
Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate is unique due to its combination of 4-methylphenyl and pyridin-2-ylmethyl groups. This structural arrangement provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in both organic and inorganic chemistry.
Propiedades
Número CAS |
143245-36-7 |
|---|---|
Fórmula molecular |
C27H27ClNO4P |
Peso molecular |
495.9 g/mol |
Nombre IUPAC |
tris(4-methylphenyl)-(pyridin-2-ylmethyl)phosphanium;perchlorate |
InChI |
InChI=1S/C27H27NP.ClHO4/c1-21-7-13-25(14-8-21)29(20-24-6-4-5-19-28-24,26-15-9-22(2)10-16-26)27-17-11-23(3)12-18-27;2-1(3,4)5/h4-19H,20H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
OUSVVFWZQGZVHA-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)[P+](CC2=CC=CC=N2)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


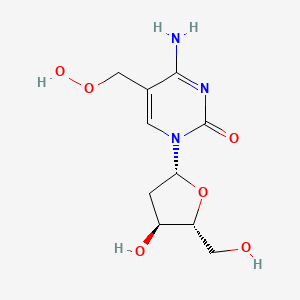
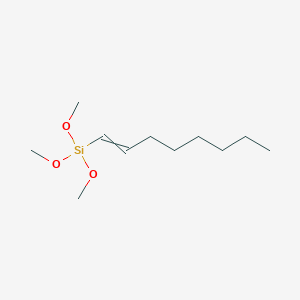

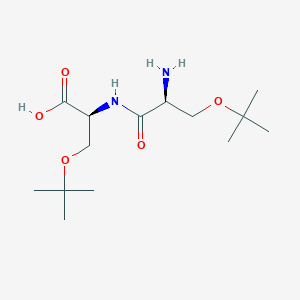

![2-((E)-2-(2-(Dimethylamino)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-1,3,3-trimethyl-3H-indolium tetrafluoroborate](/img/structure/B12565945.png)
![2-Chloro-1-[(4-fluorophenyl)methyl]-4-iodobenzene](/img/structure/B12565960.png)
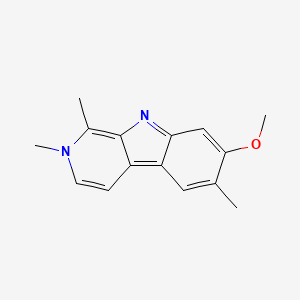
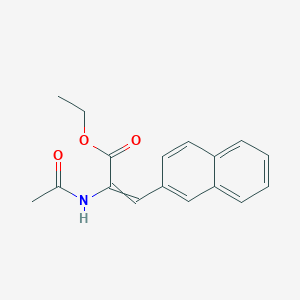

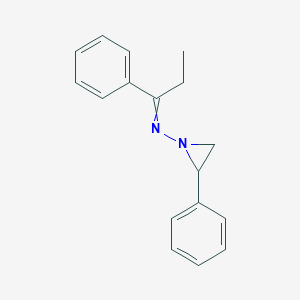
![lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane](/img/structure/B12565991.png)
